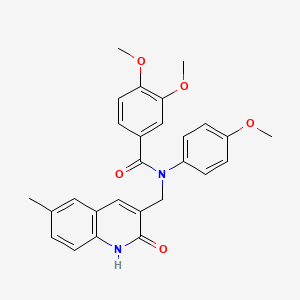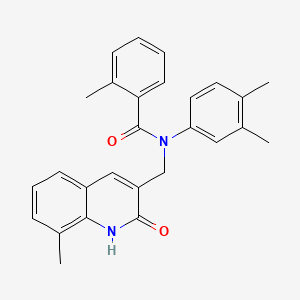![molecular formula C19H20N4O3 B7713215 2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B7713215.png)
2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound with a unique structure that combines a nitro group, a phenylethyl group, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multiple steps, starting with the preparation of the oxadiazole ring, followed by the introduction of the nitro group and the phenylethyl group. Common reagents used in these reactions include nitrating agents, reducing agents, and various catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could yield nitroso derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: It could be investigated for its potential use in drug development, particularly for its unique structural features.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The nitro group, phenylethyl group, and oxadiazole ring could each contribute to its overall activity by interacting with different molecular targets.
相似化合物的比较
Similar Compounds
2-Nitro-N-(1-phenylethyl)aniline: Similar structure but lacks the oxadiazole ring.
N-(2-phenylethyl)-3-(propan-2-yl)aniline: Similar structure but lacks the nitro group and oxadiazole ring.
Uniqueness
2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline is unique due to the presence of the oxadiazole ring, which can impart different chemical and biological properties compared to similar compounds. The combination of the nitro group, phenylethyl group, and oxadiazole ring makes it a versatile compound for various applications.
属性
IUPAC Name |
2-nitro-N-(2-phenylethyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(2)18-21-19(26-22-18)15-8-9-16(17(12-15)23(24)25)20-11-10-14-6-4-3-5-7-14/h3-9,12-13,20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHUGZJWAKKWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7713132.png)
![4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B7713136.png)
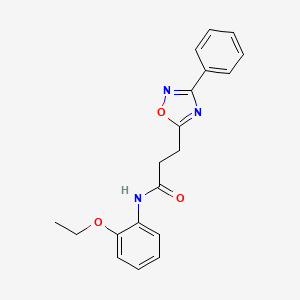
![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)
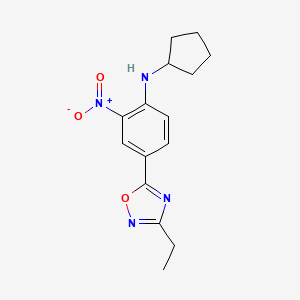
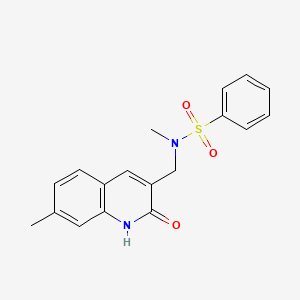

![1-Benzyl-4-[3-(5-tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine](/img/structure/B7713157.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B7713177.png)
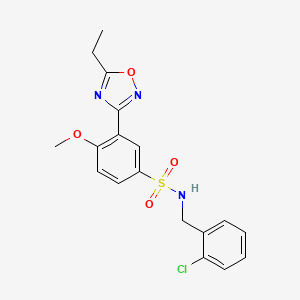
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7713187.png)
